molecular formula C14H16O5 B2531653 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 303057-02-5

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2531653
CAS RN: 303057-02-5
M. Wt: 264.277
InChI Key: KIJXWSZGDYXQHD-UHFFFAOYSA-N
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Description

The compound of interest, 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities and have been studied for their potential use in various therapeutic applications, including antimicrobial and antileukemic treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds often starts with a simple benzofuran or phenol derivative, which is then functionalized through various chemical reactions. In one study, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as the starting material . Another approach involved the one-pot synthesis of benzofuran derivatives using a Pummerer reaction followed by desulfurization . Additionally, an iridium-catalyzed intramolecular methoxy C-H addition to carbon-carbon triple bonds has been used to synthesize 3-substituted benzofurans from o-methoxyphenylalkynes .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of substituents on the benzofuran core, which can significantly influence the compound's chemical properties and biological activity. For example, the introduction of methoxy groups and other substituents can alter the electron distribution within the molecule, affecting its reactivity . The structures of these compounds are often confirmed using spectroscopic methods such as FTIR, (1)H NMR, and mass spectroscopy .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and additions. These reactions are utilized to introduce different functional groups into the benzofuran core, which can lead to the formation of compounds with potential biological activities. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved nucleophilic substitution and bromination steps . Similarly, the synthesis of antileukemic agents involved the introduction of a methoxyphenethyl group into a benzimidazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzofuran core. These properties are crucial for the compound's potential application as a therapeutic agent, as they can affect its bioavailability and metabolism. The antimicrobial activity of benzofuran derivatives has been tested against various microorganisms, indicating the importance of these compounds in medicinal chemistry .

Scientific Research Applications

Antimicrobial Activity

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, synthesized from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, have been explored for their antimicrobial potential. Halogen and aminoalkyl derivatives of this compound were tested against various Gram-positive cocci, Gram-negative rods, and yeasts, showing promise in antimicrobial applications. The derivatives' structures were confirmed through NMR spectroscopy, and for some compounds, X-ray crystal structures were also obtained, supporting their potential in medicinal chemistry and drug development (Krawiecka et al., 2012).

Anticholinesterase Activity

In another significant application, derivatives based on the molecular skeletons of furobenzofuran, including 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, have been studied for their anticholinesterase activity. These compounds have shown potent inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting remarkable selectivity. The research highlights the potential of these compounds in the treatment of neurodegenerative diseases, such as Alzheimer's, where cholinesterase inhibitors play a crucial role (Luo et al., 2005).

Renewable PET Production

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have also been investigated in the context of renewable materials. Research into the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves has led to the production of biobased terephthalic acid precursors. This work is pivotal in developing sustainable pathways for producing polyethylene terephthalate (PET), a common plastic, from renewable resources, thereby reducing reliance on fossil fuels (Pacheco et al., 2015).

properties

IUPAC Name

2-methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-9-13(14(15)18-7-6-16-2)11-8-10(17-3)4-5-12(11)19-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJXWSZGDYXQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

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